![molecular formula C16H15NO4 B13583574 1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)
1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound that features a bicyclic structure. This compound is notable for its unique combination of a bicyclo[2.2.1]heptane ring system and an isoindolinone moiety. The presence of these two distinct structural elements imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step process. One common approach is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.2.1]heptane ring system under mild and operationally simple conditions . This reaction is often catalyzed by organocatalysts to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for efficient and modular synthesis, enabling the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic ring system and exhibit similar chemical properties.
Isoindolinone derivatives: Compounds with the isoindolinone moiety also show comparable reactivity and applications.
Uniqueness
1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate is unique due to the combination of the bicyclo[2.2.1]heptane ring system and the isoindolinone moiety. This dual structural feature imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Biological Activity
1,3-Dioxoisoindolin-2-yl bicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound notable for its unique bicyclic structure and the presence of a dioxoisoindole moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, which are relevant for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H17NO6 with a molecular weight of approximately 357.36 g/mol. The bicyclo[2.2.1]heptane framework contributes to its rigidity, which is essential for biological activity.
Anticancer Properties
Research indicates that compounds with similar structures often exhibit anticancer properties. For instance, derivatives of 1,3-dioxoisoindolin have shown effectiveness against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth.
Compound Name | Biological Activity | Unique Features |
---|---|---|
1-(1,3-Dioxoisoindolin-2-yl) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Anticancer | Methyl substitution enhances solubility |
5-Methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-carboxylic acid | Antimicrobial | Unique spirocyclic structure |
2-(2,6-Dioxopiperidin-3-yl)-5-piperidin-1-ylisoindole-1,3-dione | Anticancer | Contains piperidine rings which may enhance receptor binding |
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Studies have indicated that certain derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Interaction with Receptors : Some derivatives exhibit affinity for specific receptors, modulating signaling pathways associated with cell survival and apoptosis.
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Study : In a study published in PLOS ONE, researchers evaluated the anticancer effects of various isoindole derivatives on human cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .
- Antimicrobial Evaluation : A separate study assessed the antimicrobial efficacy of 1,3-dioxoisoindolin derivatives against a range of pathogens, revealing promising results that support further exploration in drug development .
Toxicological Assessment
Toxicological studies have been conducted to evaluate the safety profile of related compounds:
- Genotoxicity Testing : Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate was tested using the Ames test and showed no mutagenic effects at concentrations up to 10 μL/plate .
- Skin Sensitization Studies : In guinea pig maximization tests, no skin sensitization reactions were observed at tested concentrations .
Properties
Molecular Formula |
C16H15NO4 |
---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) bicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C16H15NO4/c18-14-11-3-1-2-4-12(11)15(19)17(14)21-16(20)13-8-9-5-6-10(13)7-9/h1-4,9-10,13H,5-8H2 |
InChI Key |
BTIICZAIFXRVRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2C(=O)ON3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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